![molecular formula C11H13F3N2O B181817 2-Morpholino-5-(trifluoromethyl)aniline CAS No. 784-57-6](/img/structure/B181817.png)
2-Morpholino-5-(trifluoromethyl)aniline
Overview
Description
2-Morpholino-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₁H₁₃F₃N₂O. It is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is reacted with morpholine and a trifluoromethylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Chemical Research Applications
Organic Synthesis :
The compound is utilized as a reagent in various organic synthesis reactions. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for a range of transformations, including nucleophilic substitutions and coupling reactions. It has been particularly noted for its role in the Suzuki-Miyaura cross-coupling reaction, where it forms carbon-carbon bonds effectively.
Catalysis :
2-Morpholino-5-(trifluoromethyl)aniline acts as a catalyst in several chemical reactions, facilitating the formation of complex organic molecules. Its unique structural features allow it to stabilize transition states during chemical reactions, thereby increasing reaction rates and yields.
Biological Applications
Anticancer Activity :
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound induced G2/M phase arrest in ovarian cancer cells (A2780), leading to increased apoptosis through caspase-3 activation. This suggests potential therapeutic applications in cancer treatment.
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes, including those involved in cancer progression. Its boronic acid derivatives have shown promise as reversible covalent inhibitors of serine or cysteine proteases, disrupting their function and altering cellular signaling pathways.
Medicinal Chemistry
Drug Development :
this compound has been explored as a potential drug candidate due to its low toxicity and high oral bioavailability. It has demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis. This positions the compound as a candidate for further development in targeted cancer therapies.
Industrial Applications
Advanced Materials :
In industry, the unique properties of this compound are leveraged to develop advanced materials and coatings. Its chemical stability and reactivity make it suitable for formulating high-performance polymers and coatings that require specific functional properties.
Case Studies
-
Antiproliferative Effects in Cancer Cells :
- A series of experiments assessed the efficacy of this compound derivatives across diverse cancer cell lines (leukemia, breast, bladder). Results indicated strong antiproliferative effects, particularly against ovarian cancer cells.
-
Antimicrobial Efficacy :
- Comparative studies revealed that this compound exhibited moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibiotics.
Mechanism of Action
The mechanism by which 2-Morpholino-5-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 2-Morpholino-5-(trifluoromethyl)aniline is unique due to the presence of the morpholine ring, which imparts additional chemical stability and potential biological activity. The trifluoromethyl group also contributes to its distinct physicochemical properties, making it a valuable compound for various applications .
Biological Activity
2-Morpholino-5-(trifluoromethyl)aniline, an organic compound with the molecular formula C₁₁H₁₃F₃N₂O, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a trifluoromethyl group attached to an aniline moiety, contributing to its unique physicochemical properties. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, which is crucial for its biological activity .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, effectively blocking their activity. This mechanism is significant in the context of drug development, particularly for targeting specific pathways involved in cancer progression and microbial resistance .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 4–8 | MRSA |
Control (Oxacillin) | 64 | MRSA |
This table illustrates the compound's efficacy in inhibiting bacterial growth compared to a standard antibiotic.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Notably, it has been studied for its effects on histone deacetylases (HDACs), which are critical regulators of gene expression involved in cancer cell proliferation .
Case Studies
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Antimicrobial Efficacy Against MRSA :
A study conducted by researchers evaluated the effectiveness of this compound against MRSA strains. The compound demonstrated an MIC of 4–8 µg/mL, indicating strong potential as an antimicrobial agent . -
Histone Deacetylase Inhibition :
In another investigation focusing on HDAC inhibitors, this compound was part of a series of compounds tested for their ability to inhibit various HDAC isoforms. The results showed that this compound could effectively inhibit HDAC activity in vitro, leading to reduced viability in cancer cell lines .
Properties
IUPAC Name |
2-morpholin-4-yl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-2-10(9(15)7-8)16-3-5-17-6-4-16/h1-2,7H,3-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOJNRNRNAOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10229063 | |
Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828670 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
784-57-6 | |
Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-4-(trifluoromethyl)phenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10229063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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